![molecular formula C16H20N2OS B7501386 N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7501386.png)
N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide, also known as BCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCA is a member of the thiazole family of compounds and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide is not fully understood, but it is believed to interact with proteins and other biomolecules in cells. N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide has been shown to bind to amyloid fibrils and inhibit their formation, suggesting a potential role in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of protein aggregation, the modulation of protein-ligand interactions, and the induction of apoptosis in cancer cells. N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide in lab experiments is its ability to selectively bind to specific proteins and biomolecules, making it a useful tool for studying their interactions. However, one limitation of using N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide, including the development of new fluorescent probes for the detection of protein aggregation, the identification of new protein targets for N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide, and the optimization of N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide as a potential therapeutic agent for neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide and its potential side effects.
Synthesis Methods
The synthesis of N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide typically involves the reaction of 1,3-benzothiazole-2-amine with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein aggregation in neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide has also been used as a tool for studying protein-ligand interactions and as a potential therapeutic agent for cancer and other diseases.
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c19-16(12-6-2-1-3-7-12)17-11-10-15-18-13-8-4-5-9-14(13)20-15/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSXZGOKELRVDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide |
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